4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one - 115618-81-0

4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

Catalog Number: EVT-420269
CAS Number: 115618-81-0
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one has garnered attention in the scientific community due to its potential as a versatile intermediate in the synthesis of various biologically active compounds. Research has been conducted to explore its synthesis, characterization, and applications in different fields, such as its role as a non-nucleoside inhibitor of HIV-1 reverse transcriptase and its antimycobacterial properties against Mycobacterium tuberculosis.

Synthesis Analysis

One reported approach involves the following key steps: []

This synthesis can be scaled up for industrial production. []

Molecular Structure Analysis
  • Single Crystal X-ray Diffraction: This technique provides detailed information about the three-dimensional arrangement of atoms within the molecule. It revealed that the compound crystallizes in the monoclinic class under the space group P 1 21/n 1 with specific cell parameters. []
Chemical Reactions Analysis

4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one serves as a crucial building block in synthesizing various derivatives, particularly non-nucleoside HIV-1 reverse transcriptase inhibitors. []

  • Nucleophilic Addition: Reactions with organolithium reagents, such as 1-lithio-2-(aryl)alkynes, allow for introducing arylalkynyl groups at the 4-position. []
  • Palladium-Catalyzed Coupling Reactions: Sonogashira coupling reactions using a palladium catalyst can introduce various aryl groups by reacting the 4-position with aryl halides. []
Applications in Various Fields

The applications of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one and its derivatives span across various fields of medicinal chemistry. As an HIV-1 reverse transcriptase inhibitor, it represents a promising candidate for the development of novel antiretroviral therapies, which are crucial in the fight against HIV/AIDS1. Furthermore, its antimycobacterial properties open avenues for the treatment of tuberculosis, especially in cases where the disease is caused by drug-resistant strains of Mycobacterium tuberculosis2. The compound's versatility is further underscored by its industrial scalability, as demonstrated by the synthesis and single crystal studies, which highlight its potential for large-scale production and use as an intermediate in the synthesis of a wide range of biologically active molecules3.

7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one

Compound Description: This compound demonstrated promising anticancer activity in preclinical studies. It exhibited significant tumor growth inhibition in vivo [] and potent antiproliferative activity against a panel of human tumor cell lines []. Mechanistically, it acts as a tubulin-binding agent, disrupting tumor vasculature [].

(Z)-3-(Quinolin-2-ylmethylene)-3,4-dihydroquinoxalin-2(1H)-one Derivatives

Compound Description: This series of compounds exhibit aggregation-induced emission (AIE) properties, a phenomenon where fluorescence is enhanced upon aggregation [, ]. The AIE behavior is influenced by substituent positions and attributed to excited-state intramolecular proton transfer (ESIPT) and twisted intramolecular charge transfer (TICT) processes [].

3,4-Dihydroquinoxalin-2(1H)-one Derivatives with Antibacterial Activity

Compound Description: A series of novel 3,4-dihydroquinoxalin-2H-(1H)-one derivatives were synthesized and screened for their antibacterial activity []. Compounds with fluorine and methyl or methoxy substituents on the benzene ring displayed good to moderate activity against various bacterial strains [].

4-(Arylethynyl)-6-chloro-4-cyclopropyl-3,4-dihydroquinazolin-2(1H)-ones

Compound Description: This series of compounds was designed and synthesized as potential non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT) []. Several compounds exhibited potent inhibitory activity against HIV-1 RT [].

3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one

Compound Description: This compound is a versatile intermediate in synthesizing various biologically active compounds [].

Mechanism of Action

In the context of HIV-1 reverse transcriptase inhibition, the compound has been modified to enhance its potency. The synthesis of a series of 4-(arylethynyl)-6-chloro-4-cyclopropyl-3,4-dihydroquinazolin-2(1H)-ones has been reported, where the addition of various aryl groups to the 4-acetylene functionality has shown to eliminate the need for a metabolically labile 3-methyl group on the dihydroquinazolinone nucleus. These modifications have led to potent inhibitors of HIV-1 RT, with one enantiomer, in particular, being identified as the active form for further investigation1.

In the realm of antimycobacterial activity, derivatives of the compound have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis, including multi-drug resistant strains. The most active compound in this series was found to significantly decrease the bacterial load in lung and spleen tissues in an in vivo animal model. Additionally, it was shown to inhibit the supercoiling activity of mycobacterial DNA gyrase, which is a crucial enzyme for bacterial DNA replication2.

Properties

CAS Number

115618-81-0

Product Name

4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

IUPAC Name

4-cyclopropyl-1,3-dihydroquinoxalin-2-one

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C11H12N2O/c14-11-7-13(8-5-6-8)10-4-2-1-3-9(10)12-11/h1-4,8H,5-7H2,(H,12,14)

InChI Key

JBTXAJAEEUNYJN-UHFFFAOYSA-N

SMILES

C1CC1N2CC(=O)NC3=CC=CC=C32

Canonical SMILES

C1CC1N2CC(=O)NC3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.